molecular formula C8H8BrNO3 B1444580 Methyl 3-amino-5-bromo-4-hydroxybenzoate CAS No. 260249-10-3

Methyl 3-amino-5-bromo-4-hydroxybenzoate

Cat. No. B1444580
M. Wt: 246.06 g/mol
InChI Key: GNQMYGQWBUNZBZ-UHFFFAOYSA-N
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Description

“Methyl 3-amino-5-bromo-4-hydroxybenzoate” is a chemical compound with the molecular formula C8H8BrNO3 . It is used as a reactant in the preparation of selective inhibitors .


Synthesis Analysis

The synthesis of “Methyl 3-amino-5-bromo-4-hydroxybenzoate” involves an unsymmetrical Ullman reaction between methyl 5-bromovanillate (II) and methyl 3-bromo-4-hydroxybenzoate (III). This reaction yields all the three possible dicarbomethoxy-dibenzo-p-dioxins, which are separated by repeated chromatography over silica gel .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-5-bromo-4-hydroxybenzoate” can be represented by the SMILES string COC(=O)c1ccc(O)c(N)c1Br .


Chemical Reactions Analysis

“Methyl 3-amino-5-bromo-4-hydroxybenzoate” is used as a reactant in the preparation of selective inhibitors . More specific chemical reactions involving this compound are not available in the retrieved data.


Physical And Chemical Properties Analysis

“Methyl 3-amino-5-bromo-4-hydroxybenzoate” is a solid compound . Its molecular weight is 246.06 . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Derivatives and Synthesis

  • Methyl 3-amino-5-bromo-4-hydroxybenzoate is used in the preparation of various derivatives, such as 3-bromo-, 3:5-dibromo-, 3-nitro-, 3:5-dinitro-, and 3-bromo-5-nitro- substitution products of 4-hydroxybenzoic acid and its esters. These derivatives are synthesized for further chemical studies and applications (Cavill, 1945).

Application in Photodynamic Therapy

  • It's used in the synthesis of zinc phthalocyanine derivatives with significant potential for photodynamic therapy in cancer treatment. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Role in Antibiotic Biosynthesis

  • The compound is involved in the biosynthesis and synthesis of several classes of antibiotics. Specific chlorinated analogues of 3-amino-5-hydroxybenzoic acid are synthesized from methyl 3-amino-5-hydroxybenzoate, which are crucial for antibiotic development (Becker, 1984).

Chemosensors and Bio-imaging

  • Methyl 3-amino-5-bromo-4-hydroxybenzoate derivatives serve as chemosensors for detecting specific metal ions. For instance, a derivative was synthesized to selectively detect Al3+ ions, which is applicable in bio-imaging, particularly in detecting these ions in human cervical HeLa cancer cell lines (Ye et al., 2014).

Liquid Crystalline and Fire Retardant Properties

  • It's used in the synthesis of novel liquid crystalline and fire retardant molecules. The derivatives based on a cyclotriphosphazene core containing Schiff base and amide linking units exhibit liquid crystal behavior and enhanced fire retardant properties, showing potential in material sciences (Jamain, Khairuddean, & Tay Guan-Seng, 2020).

Pharmaceutical and Cosmetic Applications

  • Methyl 4-hydroxybenzoate, a related compound, is used as an anti-microbial agent in cosmetics, personal care products, and as a food preservative. Its structural and molecular properties have been extensively studied to understand its pharmaceutical activity (Sharfalddin et al., 2020).

Safety And Hazards

“Methyl 3-amino-5-bromo-4-hydroxybenzoate” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating it is harmful if swallowed . It is recommended to avoid dust formation and contact with skin, eyes, or clothing .

properties

IUPAC Name

methyl 3-amino-5-bromo-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQMYGQWBUNZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735157
Record name Methyl 3-amino-5-bromo-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-bromo-4-hydroxybenzoate

CAS RN

260249-10-3
Record name Methyl 3-amino-5-bromo-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-5-bromo-4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-bromo-4-hydroxy-5-nitrobenzoate (2.00 g, 7.25 mmol) in N,N-dimethylformamide (36 mL) was slowly added tin(II) chloride dehydrate (5.50 g, 24.4 mmol). The mixture was stirred at ambient temperature. After 10 min, water was added, and organics were extracted using ethyl acetate (5×). Combined organics were dried over magnesium sulfate, filtered and concentrated. Purification by silica gel chromatography (100% dichloromethane→85% dichloromethane/methanol) gave the title compound (3.657 g, 50% purity). LC-MS [M]=246.1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
36 mL
Type
solvent
Reaction Step Four
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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